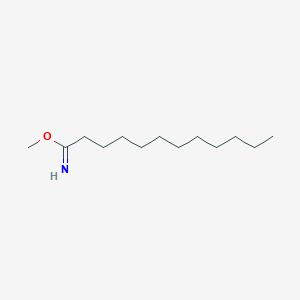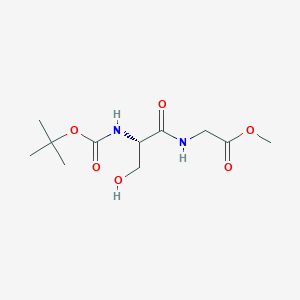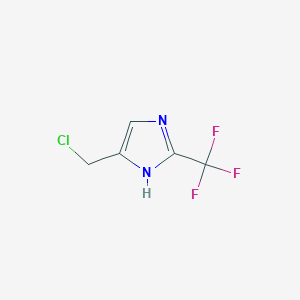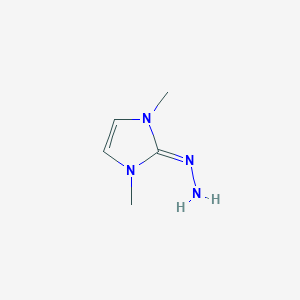
2-Hydrazono-1,3-dimethyl-2,3-dihydro-1H-imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hydrazono-1,3-dimethyl-2,3-dihydro-1H-imidazole is a heterocyclic compound that belongs to the class of imidazoles. Imidazoles are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound is characterized by its unique structure, which includes a hydrazono group attached to the imidazole ring, making it a valuable intermediate in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydrazono-1,3-dimethyl-2,3-dihydro-1H-imidazole typically involves the reaction of 1,3-dimethyl-2,3-dihydro-1H-imidazole with hydrazine derivatives under controlled conditions. One common method is the condensation reaction between 1,3-dimethyl-2,3-dihydro-1H-imidazole and hydrazine hydrate in the presence of an acid catalyst. The reaction is usually carried out at elevated temperatures to facilitate the formation of the hydrazono group.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors are often employed to ensure consistent product quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in high purity.
化学反応の分析
Types of Reactions
2-Hydrazono-1,3-dimethyl-2,3-dihydro-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can convert the hydrazono group to an amino group.
Substitution: The hydrazono group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require the presence of a base or acid catalyst, depending on the nature of the substituent.
Major Products Formed
The major products formed from these reactions include various substituted imidazole derivatives, which can be further utilized in the synthesis of more complex molecules.
科学的研究の応用
2-Hydrazono-1,3-dimethyl-2,3-dihydro-1H-imidazole has a wide range of applications in scientific research:
Chemistry: It serves as an important intermediate in the synthesis of heterocyclic compounds and coordination complexes.
Biology: The compound is used in the development of bioactive molecules with potential therapeutic properties.
Medicine: It is investigated for its potential use in drug discovery and development, particularly in the design of enzyme inhibitors and antimicrobial agents.
Industry: The compound finds applications in the production of dyes, pigments, and other functional materials.
作用機序
The mechanism of action of 2-Hydrazono-1,3-dimethyl-2,3-dihydro-1H-imidazole involves its interaction with specific molecular targets, such as enzymes and receptors. The hydrazono group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. Additionally, the compound can participate in hydrogen bonding and π-π interactions, which contribute to its binding affinity and specificity.
類似化合物との比較
Similar Compounds
- 1,3-Dimethyl-2-phenyl-2,3-dihydro-1H-benzoimidazole
- 4-(2,3-Dihydro-1,3-dimethyl-1H-benzimidazol-2-yl)-N,N-dimethylbenzenamine
- (1,3-Dimethyl-1H-imidazol-3-ium-2-yl)trihydroborate
Uniqueness
2-Hydrazono-1,3-dimethyl-2,3-dihydro-1H-imidazole is unique due to the presence of the hydrazono group, which imparts distinct reactivity and binding properties. This makes it a valuable compound for the development of novel chemical entities with specific biological activities.
特性
分子式 |
C5H10N4 |
|---|---|
分子量 |
126.16 g/mol |
IUPAC名 |
(1,3-dimethylimidazol-2-ylidene)hydrazine |
InChI |
InChI=1S/C5H10N4/c1-8-3-4-9(2)5(8)7-6/h3-4H,6H2,1-2H3 |
InChIキー |
VPUNQPFAPJUJHY-UHFFFAOYSA-N |
正規SMILES |
CN1C=CN(C1=NN)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




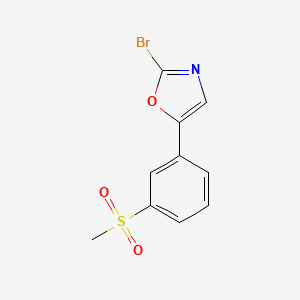


![3-Methyl-3,4-dihydropyrrolo[1,2-a]pyrazine](/img/structure/B13119199.png)
![(R)-4-([1,1'-Biphenyl]-4-yl)-3-aminobutanoicacid](/img/structure/B13119201.png)
![4-Oxo-4H-pyrimido[1,2-B]pyridazine-3-carbonyl chloride](/img/structure/B13119204.png)
